molecular formula C21H28ClN3OS2 B1669717 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride CAS No. 63906-31-0

10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride

Cat. No.: B1669717
CAS No.: 63906-31-0
M. Wt: 438.1 g/mol
InChI Key: JEBZXFIOPYWIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D714 is a weakly conserved palm-subdomain residue (located distant from the catalytic center), when replaced with alanine, impairs the replicative functions of the enzyme both in vivo and in vitro.

Properties

CAS No.

63906-31-0

Molecular Formula

C21H28ClN3OS2

Molecular Weight

438.1 g/mol

IUPAC Name

S-[1-[di(propan-2-yl)amino]propan-2-yl] pyrido[3,2-b][1,4]benzothiazine-10-carbothioate;hydrochloride

InChI

InChI=1S/C21H27N3OS2.ClH/c1-14(2)23(15(3)4)13-16(5)26-21(25)24-17-9-6-7-10-18(17)27-19-11-8-12-22-20(19)24;/h6-12,14-16H,13H2,1-5H3;1H

InChI Key

JEBZXFIOPYWIRH-UHFFFAOYSA-N

SMILES

CC(C)N(CC(C)SC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C.Cl

Canonical SMILES

CC(C)N(CC(C)SC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

D714;  D 714;  D-714; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride
Reactant of Route 3
Reactant of Route 3
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride
Reactant of Route 4
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride
Reactant of Route 5
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride
Reactant of Route 6
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carbothioic acid, S-((2-diisopropylamino-1-methyl)ethyl) ester, hydrochloride

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